molecular formula C10H12F3N3O B1654078 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097936-41-7

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B1654078
CAS RN: 2097936-41-7
M. Wt: 247.22
InChI Key: XOXITQULBNYZKU-UHFFFAOYSA-N
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Description

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a pyrrolidine derivative that has been found to have a wide range of biochemical and physiological effects. In We will also discuss the scientific research applications of MPTP and list future directions for further research.

Mechanism of Action

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is converted to MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol-induced neurotoxicity is a well-established model of Parkinson's disease. The selective destruction of dopaminergic neurons in the substantia nigra results in a decrease in dopamine levels in the striatum, leading to motor deficits similar to those observed in Parkinson's disease. 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Advantages and Limitations for Lab Experiments

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful tool for studying Parkinson's disease and developing potential treatments for the disease. The selective destruction of dopaminergic neurons in the substantia nigra mimics the pathology of the disease, making it a valuable model for research. However, 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has limitations as a model of Parkinson's disease, as it does not replicate all aspects of the disease, such as the presence of Lewy bodies.

Future Directions

Could include investigating the role of oxidative stress and inflammation in 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol-induced neurotoxicity, developing new animal models of Parkinson's disease, and exploring potential treatments for the disease based on the 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol model. Additionally, further research is needed to explore the potential use of 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol in other areas of scientific research.

Scientific Research Applications

1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has been widely used in scientific research as a tool to study the central nervous system. 1-(6-Methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This model has been used to study Parkinson's disease and to develop potential treatments for the disease.

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-2-3-8(15-14-7)16-5-4-9(17,6-16)10(11,12)13/h2-3,17H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXITQULBNYZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174781
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097936-41-7
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(6-methyl-3-pyridazinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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